molecular formula C17H15NO4 B043469 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid CAS No. 2495-92-3

6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Cat. No. B043469
CAS RN: 2495-92-3
M. Wt: 297.3 g/mol
InChI Key: JMOOGCFXFNKYCS-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, also known as 6-BMI or 6-benzyloxyindole-2-carboxylic acid, is a naturally occurring indole compound found in a variety of plants. It is a mono-substituted indole derivative with a benzyloxy group at the 6-position. 6-BMI has been studied for its potential medicinal uses, including as an anti-inflammatory, antioxidant, and anticonvulsant agent. It has also been found to have neuroprotective and neuroregenerative properties. In

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications :

    • A study developed a regioselective strategy to construct 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, an important scaffold for the anti-inflammatory compound Herdmanine D (P. Sharma et al., 2020).
    • Synthesis of indolecarboxylic acids from benzyloxyindoles was studied, which can be used to study the metabolism of indole compounds in plants and animals (R. Marchelli et al., 1969).
    • A facile synthesis of indolecarboxylic acids from bromoaniline derivatives offers potential for physiological applications (A. Kasahara et al., 2007).
    • The synthesis of 3-methoxy-ellipticine and ellipticine, potential anticancer agents, was achieved by selective demethylation and triflation of methoxy groups in related indole compounds (Y. Miki et al., 2005).
    • Synthesis of pharmacologically active indoles with potential anti-inflammatory, ulcerogenic, and antispasmodic properties was demonstrated (O. Hishmat et al., 1999).
  • Biological and Chemical Properties :

    • 6-methoxytetrahydro-β-carbolines exhibit moderate antioxidant properties and mild cytotoxicity, suggesting safer alternatives to conventional chemotherapeutics (T. B. Goh et al., 2015).
    • Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) was studied for its electronic nature, reactivity, and non-linear optical properties, highlighting its potential as a precursor to biologically active molecules (M. S. Almutairi et al., 2017).
    • Vibrational spectroscopic studies on indolecarboxylic acids and their metal complexes indicate promising applications in understanding these compounds and their interactions (B. Morzyk-Ociepa, 2009).

properties

IUPAC Name

5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-15-8-12-7-14(17(19)20)18-13(12)9-16(15)22-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOOGCFXFNKYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293832
Record name 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2495-92-3
Record name 2495-92-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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